N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a bromo-substituted phenyl ring, a furan ring, a thiophene ring, and a triazole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the furan and thiophene rings, and the final coupling with the acetamide moiety. Common reagents used in these reactions include bromine, methylphenyl derivatives, furan, thiophene, and various catalysts and solvents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of multiple heterocyclic rings often enhances the biological activity of such compounds.
Medicine
In medicinal chemistry, this compound may be explored as a lead compound for the development of new drugs. Its structure allows for modifications that can optimize its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also be used as a precursor for the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamides with heterocyclic rings, such as:
- N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide analogs with different substituents on the phenyl ring.
- Compounds with similar triazole-furan-thiophene frameworks but different acetamide moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure may confer specific properties, such as enhanced biological activity or unique reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H17BrN4O2S2 |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17BrN4O2S2/c1-13-6-7-16(15(21)10-13)22-18(26)12-29-20-24-23-19(17-5-3-9-28-17)25(20)11-14-4-2-8-27-14/h2-10H,11-12H2,1H3,(H,22,26) |
InChI Key |
OMGQDIAZAHURMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.